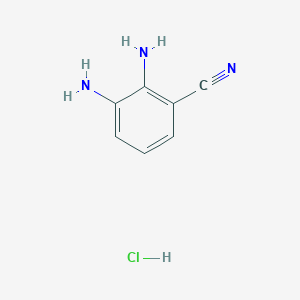

![molecular formula C14H12N2O3S3 B2773242 2-({4-[4-(甲磺基)苯基]-1,3-噻唑-2-基}甲基)-1,3-噻唑-4-醇 CAS No. 860785-64-4](/img/structure/B2773242.png)

2-({4-[4-(甲磺基)苯基]-1,3-噻唑-2-基}甲基)-1,3-噻唑-4-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

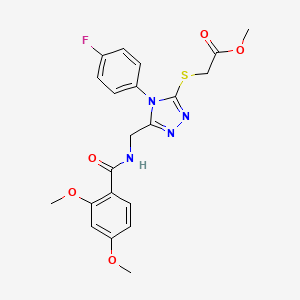

The compound “2-({4-[4-(Methylsulfonyl)phenyl]-1,3-thiazol-2-yl}methyl)-1,3-thiazol-4-ol” seems to be a complex organic molecule. It likely contains a thiazole ring, a common component in various biologically active compounds . The methylsulfonylphenyl group is also a common feature in many bioactive compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, related compounds such as 2-(4-methylsulfonyl phenyl) indole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory activities .

科学研究应用

杂环化合物作为构建模块

杂环化学

杂环化合物(包括噻唑)在合成各种杂环化合物中用作有价值的构建模块。它们已被用于创建多种类型的分子,包括染料和生物活性化合物。某些杂环骨架的独特反应性为从各种前体生成通用产品提供了温和的反应条件。这些化合物在开发新材料和药物中发挥着至关重要的作用,展示了它们在科学研究中的巨大潜力 (Gomaa & Ali, 2020)。

噻唑烷酮的生物活性

噻唑烷酮在医学中

噻唑烷酮,一种饱和形式的噻唑,显示出广泛的生物活性。这种“神奇部分”是含硫和氮的重要杂环化合物组的一部分,对各种健康状况具有潜在作用。文献显示了对噻唑烷酮的合成和应用的广泛研究,突出了它们在药物化学中的巨大潜力 (ArunlalV., Vandana, & Biju, 2015)。

杂环化合物的抗氧化能力

抗氧化剂测定和杂环化学

杂环化合物也因其抗氧化能力而被探索,使用特定的测定法,如 ABTS/PP 脱色测定法来评估它们的潜力。对这些化合物的研究有助于了解它们在对抗氧化应激中的作用和功效,从而在健康和疾病预防中得到应用 (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020)。

未来方向

作用机制

Target of Action

The primary target of this compound is the cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme involved in the inflammatory response and is the target of many non-steroidal anti-inflammatory drugs (NSAIDs). It plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.

Mode of Action

The compound interacts with its target, the COX-2 enzyme, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. The compound’s selectivity towards COX-2 over COX-1 suggests that it may have fewer gastrointestinal side effects compared to non-selective NSAIDs .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the arachidonic acid pathway . By inhibiting COX-2, the compound reduces the production of prostaglandins from arachidonic acid. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. Therefore, the inhibition of prostaglandin production results in anti-inflammatory effects.

Result of Action

The primary result of the compound’s action is the reduction of inflammation . By inhibiting COX-2 and reducing prostaglandin production, the compound can alleviate symptoms associated with inflammation. Additionally, some related compounds have been found to release moderate amounts of nitric oxide (NO), which may help to decrease the side effects associated with selective COX-2 inhibitors .

属性

IUPAC Name |

2-[[4-(4-methylsulfonylphenyl)-1,3-thiazol-2-yl]methyl]-1,3-thiazol-4-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O3S3/c1-22(18,19)10-4-2-9(3-5-10)11-7-20-13(15-11)6-14-16-12(17)8-21-14/h2-5,7-8,17H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDCBCBLBJLQKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2773161.png)

![6-Ethynylspiro[3.3]heptan-2-one](/img/structure/B2773164.png)

![2-(2-(Diethylamino)ethyl)-1-(3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2773166.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2773167.png)

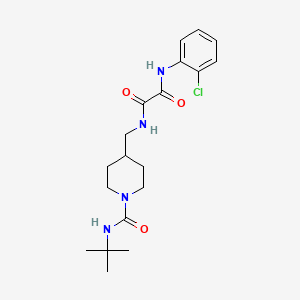

![(2R,3R)-N-[(1R)-1-Cyano-2-methylpropyl]-2-(trifluoromethyl)-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B2773174.png)

![[3,5-Dimethyl-4-(4-nitro-phenylsulfanyl)-pyrazol-1-yl]-furan-2-yl-methanone](/img/structure/B2773176.png)

![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2773180.png)

![(3-Phenyl-1H-pyrazol-5-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone](/img/structure/B2773181.png)